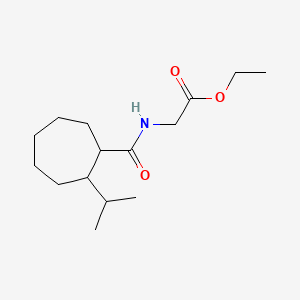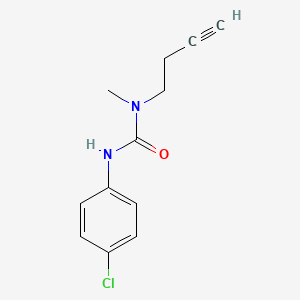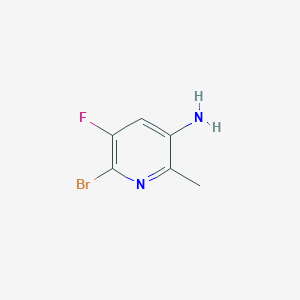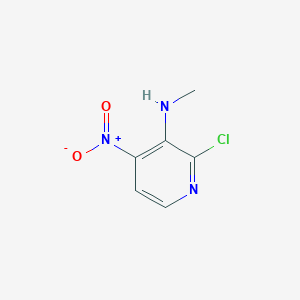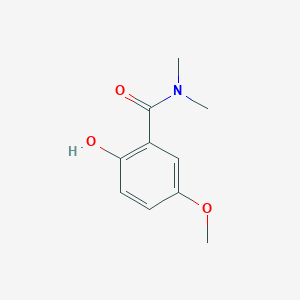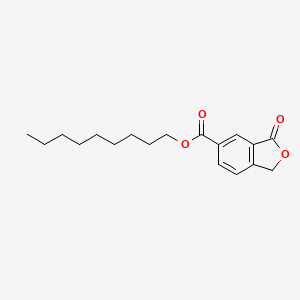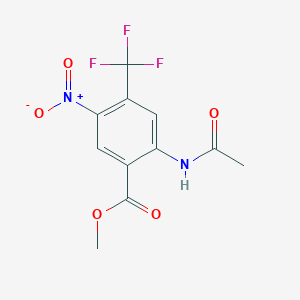
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is a complex organic compound with a unique structure that includes acetylamino, nitro, and trifluoromethyl groups attached to a benzoic acid methyl ester backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to add the acetylamino group. The trifluoromethyl group is usually introduced through a halogen exchange reaction. Finally, esterification is performed to obtain the methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
科学研究应用
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, while the acetylamino group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
- 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- 2-Acetylamino-5-nitro-benzoic acid methyl ester
- 2-Acetylamino-4-trifluoromethyl-benzoic acid methyl ester
Uniqueness
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it distinct from other similar compounds.
属性
CAS 编号 |
875155-20-7 |
|---|---|
分子式 |
C11H9F3N2O5 |
分子量 |
306.19 g/mol |
IUPAC 名称 |
methyl 2-acetamido-5-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9F3N2O5/c1-5(17)15-8-4-7(11(12,13)14)9(16(19)20)3-6(8)10(18)21-2/h3-4H,1-2H3,(H,15,17) |
InChI 键 |
SWQUOVJEZHZIGX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


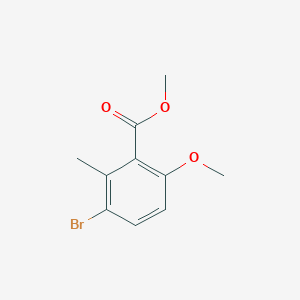
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
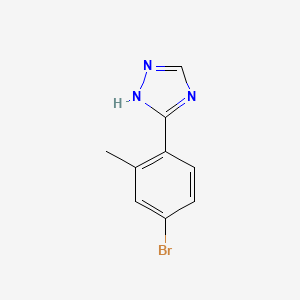
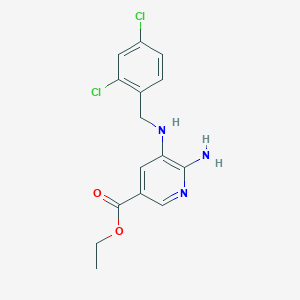

![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)

